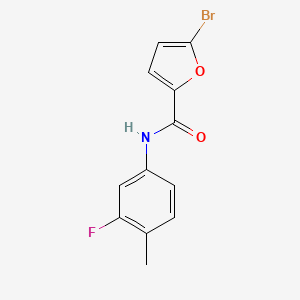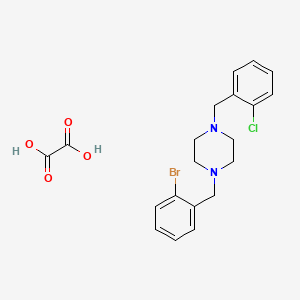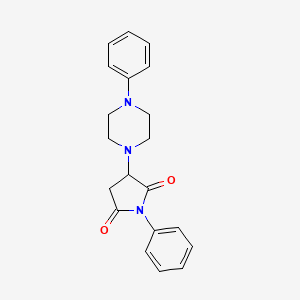![molecular formula C22H18N4O2S B5232503 4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole, commonly known as MNT, is a synthetic compound that belongs to the class of triazole derivatives. MNT has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and biological activities.
作用機序
The exact mechanism of action of MNT is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. MNT has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, MNT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which could contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that MNT exhibits a range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and anti-inflammatory activity. MNT has been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its cytotoxicity. Additionally, MNT has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi, which could contribute to its antimicrobial activity. Finally, MNT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, which could contribute to its anti-inflammatory activity.
実験室実験の利点と制限
One advantage of using MNT in laboratory experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. Additionally, MNT exhibits potent biological activities, making it a useful tool for studying various biological processes. However, one limitation of using MNT in laboratory experiments is its potential toxicity, which could limit its use in certain applications. Additionally, the exact mechanism of action of MNT is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on MNT. One area of interest is the development of new anticancer agents based on the structure of MNT. Additionally, further studies are needed to fully understand the mechanism of action of MNT and its potential use in the treatment of various diseases. Finally, research is needed to explore the potential use of MNT in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of MNT involves the reaction of 4-nitrobenzyl chloride with 4-phenylthiosemicarbazide to form the intermediate compound, which is then reacted with 4-methyl-3-phenyl-5-pyrazolone to produce MNT. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MNT has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. Studies have shown that MNT exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNT has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, MNT has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
4-methyl-3-[[4-(4-nitrophenyl)phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-25-21(19-5-3-2-4-6-19)23-24-22(25)29-15-16-7-9-17(10-8-16)18-11-13-20(14-12-18)26(27)28/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSAQBZOOWGNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[[4-(4-nitrophenyl)phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)


![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)
![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)